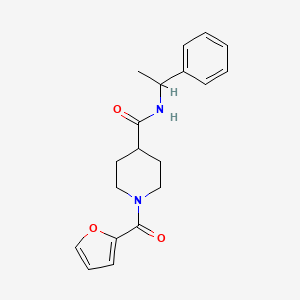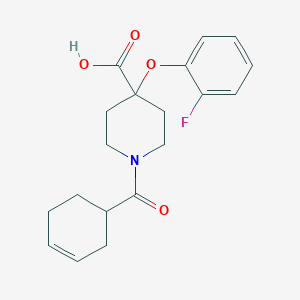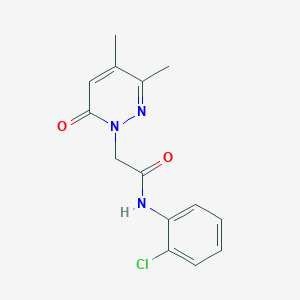
5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5th position of the benzene ring, an ethoxy group at the 2nd position, and a thiazole ring attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Bromination: The starting material, 2-ethoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amidation: The brominated product is then reacted with 5-methyl-1,3-thiazol-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Cancer Research: Benzamide derivatives have shown promise in cancer research due to their ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: It may be explored for use in the development of new pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparaison Avec Des Composés Similaires
5-bromo-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-chloro-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness:
The presence of the ethoxy group and the bromine atom in 5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide may confer unique electronic properties, making it more suitable for specific applications compared to its analogs. The combination of the benzamide and thiazole moieties also provides a versatile scaffold for further functionalization and optimization in various research fields.
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-11-5-4-9(14)6-10(11)12(17)16-13-15-7-8(2)19-13/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVIYYMHJWYPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=NC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-fluoro-5-methoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5455648.png)

![(1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B5455660.png)
![ethyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5455672.png)
![4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}morpholine](/img/structure/B5455678.png)
![(2R*,3S*,6R*)-3-phenyl-5-(1-phenyl-1H-tetrazol-5-yl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5455679.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5455685.png)
![Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5455693.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]isonicotinamide](/img/structure/B5455703.png)

![4-[(2-chlorobenzyl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B5455729.png)
![2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5455741.png)
